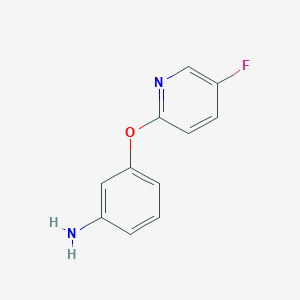

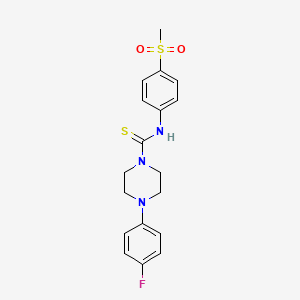

![molecular formula C9H7N3O2 B2410774 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one CAS No. 1344359-26-7](/img/structure/B2410774.png)

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyridine and oxadiazole . It is also known as Ethanone, 1-(3-pyridinyl)- . It is a positive allosteric modulator of the α4β2 receptor affecting the potency of acetylcholine (Ach) related events . This has been linked to affect on everyday brain function including cognitive function and pain alleviation .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted benzaldehyde and compound 2 in 1,4-dioxane, with a few drops of glacial acetic acid . The reaction mixture is refluxed for 5-6 hours, poured into cold water, and the crystals that form are filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecular weight is 121.1366 .科学的研究の応用

Antimicrobial Activity

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one and its derivatives have demonstrated significant antimicrobial activity. For instance, a study by Salimon, Salih, and Hussien (2011) synthesized a compound from 2-(pyridine-2-ylamino)acetohydrazide, which showed considerable antimicrobial effects with minimum inhibitory concentrations ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).

Antitumor Activity

The compound has also been explored for its potential in antitumor applications. A study by Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for their in vitro anti-cancer activity. They found that certain compounds exhibited good potency, indicating potential as antitumor agents (Maftei et al., 2016).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of derivatives of this compound. For example, a study by El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, providing valuable insights into the structural and chemical properties of these compounds (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Coordination Polymers

The compound has been used in the synthesis of coordination polymers. Wu et al. (2017) synthesized new ligands incorporating 1,3,4-oxadiazole and found that the counter-anion plays a significant role in the structural assemblies of the polymers (Wu et al., 2017).

Optical Properties

Research has also delved into the optical properties of derivatives of this compound. Zhang et al. (2005) identified a derivative as a novel apoptosis inducer with potential anticancer properties, showcasing its relevance in medical applications (Zhang et al., 2005).

作用機序

Target of Action

Similar compounds have been found to targetPeroxisome Proliferator-Activated Receptor alpha (PPAR-α) and have shown antimicrobial activity against various bacterial and fungal strains .

Mode of Action

Similar compounds have been found to act asagonists of PPAR-α , a receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism. These compounds may bind to PPAR-α, activating it and leading to changes in gene expression . Additionally, these compounds have demonstrated antimicrobial activity, suggesting they may interact with targets in microbial cells to inhibit growth .

Biochemical Pathways

Activation of ppar-α can influence several metabolic pathways, including those involved in lipid metabolism and inflammation . The antimicrobial activity of similar compounds suggests they may interfere with essential biochemical pathways in microbial cells .

Result of Action

1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one and similar compounds have demonstrated promising antimicrobial properties . They have been found effective against various bacterial and fungal strains, including C. albicans, A. clavatus, E. coli, and P. aeruginosa . Additionally, similar compounds have shown potential as PPAR-α agonists , suggesting they may have therapeutic potential in conditions where modulation of PPAR-α is beneficial .

特性

IUPAC Name |

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6(13)9-11-8(12-14-9)7-3-2-4-10-5-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULPUKADLLHSEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=NO1)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

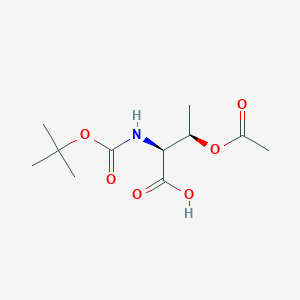

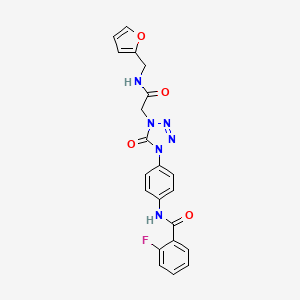

![N-(isochroman-3-ylmethyl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2410694.png)

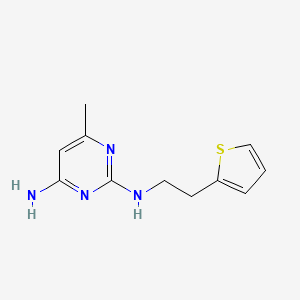

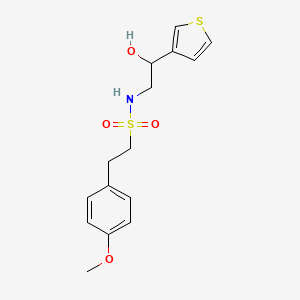

![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)

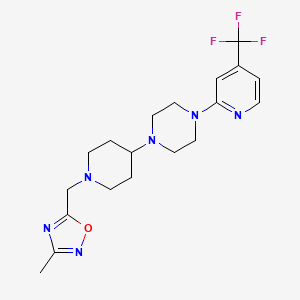

![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)

![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)